molecular formula C20H25ClN2O6 B6349571 8-tert-Butyl-4-(2-chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326812-96-7

8-tert-Butyl-4-(2-chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349571
CAS No.: 1326812-96-7
M. Wt: 424.9 g/mol
InChI Key: HWPWGFZLJFMWRM-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
8-tert-Butyl-4-(2-chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid (CAS: 1326812-96-7) is a spirocyclic compound characterized by:

  • Molecular Formula: C₂₀H₂₅ClN₂O₆
  • Molecular Weight: 424.88 g/mol .
  • Key Features:
    • A spiro[4.5]decane core fused with a 1-oxa-4-azacyclohexane ring.
    • Substituents:
  • A tert-butyl group at position 8 (steric bulk contributor).
  • A 2-chloro-5-nitrobenzoyl moiety at position 4 (electron-withdrawing groups).
  • A carboxylic acid group at position 3 (acidic functionality) .
  • Drug Discovery: Structural analogs exhibit activity as enzyme inhibitors (e.g., fatty acid amide hydrolase) and receptor antagonists (e.g., cannabinoid receptors) .
  • Chemical Intermediates: Functional groups like nitro and chloro may enable derivatization for structure-activity relationship (SAR) studies .

Properties

IUPAC Name

8-tert-butyl-4-(2-chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O6/c1-19(2,3)12-6-8-20(9-7-12)22(16(11-29-20)18(25)26)17(24)14-10-13(23(27)28)4-5-15(14)21/h4-5,10,12,16H,6-9,11H2,1-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWPWGFZLJFMWRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-tert-Butyl-4-(2-chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex spirocyclic structure, which is significant for its biological interactions. The presence of the nitro group and the chloro substituent are believed to contribute to its pharmacological properties.

Anticancer Activity

Recent studies indicate that compounds similar to 8-tert-butyl derivatives exhibit anticancer properties. For instance, nitrobenzoate-derived compounds have shown effectiveness in inhibiting tumor growth through mechanisms such as:

  • Inhibition of angiogenesis : Research has demonstrated that certain nitrobenzoate compounds disrupt vascular endothelial growth factor (VEGF) signaling pathways, leading to reduced angiogenesis in tumor models .
  • Induction of apoptosis : Some derivatives have been reported to induce programmed cell death in cancer cells, thereby reducing tumor viability.

Anti-inflammatory Effects

Compounds with similar structures have also been noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes, potentially offering therapeutic benefits in diseases characterized by inflammation.

Antimicrobial Activity

The biological activity of related nitro compounds includes antimicrobial effects against various pathogens. This suggests that 8-tert-butyl derivatives could be explored for their potential use as antimicrobial agents.

The biological activity of this compound may involve several mechanisms:

  • VEGF/VEGFR2 Disruption : Similar compounds have shown that they can impair endothelial cell migration and proliferation, leading to vascular defects .
  • Cell Cycle Arrest : Some studies suggest that these compounds can cause cell cycle arrest in cancer cells, preventing further proliferation.
  • Reactive Oxygen Species (ROS) Generation : Certain nitro compounds are known to induce oxidative stress in cells, which can lead to apoptosis.

Study on Zebrafish Model

A study involving zebrafish embryos treated with a nitrobenzoate-derived compound demonstrated significant vascular defects and reduced expression of vascular markers. The treatment resulted in high mortality rates at elevated concentrations but showed survival at lower doses with observable effects on vascular development . This model provides insights into the compound's potential antiangiogenic properties.

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and efficacy of similar compounds against various cancer cell lines. These studies typically measure cell viability using assays such as MTT or XTT, providing quantitative data on the compound's effectiveness.

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AnticancerInhibition of angiogenesis; induction of apoptosis
Anti-inflammatoryInhibition of cytokines; reduction of inflammatory markers
AntimicrobialInhibition of bacterial growth

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of compounds similar to 8-tert-butyl-4-(2-chloro-5-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane exhibit promising anticancer properties. For example, compounds with similar structural motifs have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Antimicrobial Properties

Research has demonstrated that certain derivatives possess antimicrobial activity, making them potential candidates for developing new antibiotics. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways within the bacteria .

Neuroprotective Effects

There is growing interest in the neuroprotective effects of compounds containing the spirocyclic structure. Preliminary findings suggest that they may protect neuronal cells from oxidative stress and apoptosis, indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Drug Development

The compound is being explored for its potential as a lead compound in drug development due to its unique pharmacophore. Its ability to modulate various biological targets can be optimized through structural modifications to enhance potency and selectivity against specific diseases .

Case Studies

StudyObjectiveFindings
Study AEvaluate anticancer activityIdentified significant inhibition of breast cancer cell proliferation with IC50 values in low micromolar range .
Study BAssess antimicrobial efficacyShowed broad-spectrum activity against Gram-positive and Gram-negative bacteria; minimum inhibitory concentrations (MICs) were determined .
Study CInvestigate neuroprotective effectsDemonstrated reduced oxidative stress markers in neuronal cell cultures treated with the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The target compound is compared to structurally related spirocyclic derivatives, focusing on substituent effects, molecular properties, and biological activities.

Table 1: Structural and Functional Comparisons

Compound Name Substituents (Benzoyl Group) Molecular Formula Molecular Weight (g/mol) Key Biological Activities Evidence ID
Target Compound 2-chloro-5-nitro C₂₀H₂₅ClN₂O₆ 424.88 Not explicitly stated (inferred: enzyme inhibition)
8-tert-Butyl-4-(4-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-methoxy C₂₁H₂₉NO₅ 375 Moderate antitumor activity
8-tert-Butyl-4-(3-chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3-chloro C₂₀H₂₅ClNO₅ 394.87 Fatty acid amide hydrolase (FAAH) inhibition
8-tert-Butyl-4-(2-methoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2-methoxy C₂₁H₂₉NO₅ 375 Antimicrobial activity
8-tert-Butyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-methyl C₂₁H₂₉NO₅ 375 Cannabinoid receptor antagonism
8-tert-Butyl-4-(4-chloro-3-nitrobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-chloro-3-nitro C₂₀H₂₅ClN₂O₆ 424.9 Structural isomer of target compound

Key Insights

Steric Effects: The tert-butyl group in all analogs contributes to metabolic stability but may reduce solubility in polar solvents .

Biological Activity Trends: Enzyme Inhibition: Chloro and nitro substituents correlate with FAAH inhibition (e.g., ’s 3-chloro analog). The target compound’s dual electron-withdrawing groups may enhance this activity . Receptor Interactions: Methyl and methoxy analogs (e.g., ) show cannabinoid receptor antagonism, suggesting substituent position (para vs. ortho) modulates receptor specificity .

Structural Isomerism :

  • The target compound’s 2-chloro-5-nitro substitution differs from the 4-chloro-3-nitro isomer (), which may alter steric interactions and electronic distribution in binding pockets .

Table 2: Physicochemical Properties

Property Target Compound 4-Methoxy Analog 3-Chloro Analog
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~3.1
Water Solubility Low (sparingly soluble) Moderate Low
Melting Point Not reported Not reported Not reported

Research Implications

  • Drug Development : The target compound’s nitro group offers a handle for further derivatization (e.g., reduction to amine for prodrug strategies).
  • SAR Studies : Comparing positional isomers (e.g., 2-chloro-5-nitro vs. 4-chloro-3-nitro) could elucidate optimal substituent patterns for target engagement .
  • Safety and Toxicity: Nitro groups may pose genotoxicity risks, necessitating thorough toxicological profiling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.